2,2,5,5,8,8-Hexamethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane
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Overview
Description
2,4-Bis(trimethylsiloxy)-3,3-dimethyl-1,4-pentadiene is an organosilicon compound characterized by the presence of two trimethylsiloxy groups attached to a pentadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trimethylsiloxy)-3,3-dimethyl-1,4-pentadiene typically involves the reaction of 3,3-dimethyl-1,4-pentadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like benzene or dichloromethane under an argon atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger volumes. This would include maintaining anhydrous conditions and using efficient mixing and temperature control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trimethylsiloxy)-3,3-dimethyl-1,4-pentadiene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Bis(trimethylsiloxy)-3,3-dimethyl-1,4-pentadiene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of silicone-based materials and coatings
Mechanism of Action
The mechanism of action of 2,4-Bis(trimethylsiloxy)-3,3-dimethyl-1,4-pentadiene involves the interaction of the trimethylsiloxy groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Cyclodecasiloxane, eicosamethyl
- 1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane
- 2,4-Dihydroxybenzoic acid, 3TMS derivative
Uniqueness
2,4-Bis(trimethylsiloxy)-3,3-dimethyl-1,4-pentadiene is unique due to its specific structure, which provides distinct reactivity and stability compared to other organosilicon compounds. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
64277-56-1 |
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Molecular Formula |
C13H28O2Si2 |
Molecular Weight |
272.53 g/mol |
IUPAC Name |
(3,3-dimethyl-4-trimethylsilyloxypenta-1,4-dien-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C13H28O2Si2/c1-11(14-16(5,6)7)13(3,4)12(2)15-17(8,9)10/h1-2H2,3-10H3 |
InChI Key |
GQFUCWVRQZOZHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=C)O[Si](C)(C)C)C(=C)O[Si](C)(C)C |
Origin of Product |
United States |
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